molecular formula C6H9N5 B8537247 1-(2-Azidoethyl)-2-methylimidazole

1-(2-Azidoethyl)-2-methylimidazole

Cat. No. B8537247
M. Wt: 151.17 g/mol
InChI Key: PECXYRBEPGUJNS-UHFFFAOYSA-N
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Patent
US03962274

Procedure details

To a solution of 8 parts of 1-(2-chloroethyl)-2-methylimidazole (U.S. Pat. No. 3,882,136) in 200 parts of N,N-dimethylformamide is added a slurry of 5 parts of sodium azide in 100 parts of N,N-dimethylformamide. The resultant mixture is stirred for 2 hours at approximately 65°, then cooled and thereupon diluted with 600 parts of water. Sufficient potassium carbonate is added to insure basicity. The mixture thus obtained is extracted with chloroform. The chloroform extract is dried over anhydrous magnesium sulfate and stripped of solvent by vacuum distillation, affording 1-(2-azidoethyl)-2-methylimidazole as the residue. The product has the formula ##SPC4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH3:9].CN(C)C=O.[N-:15]=[N+:16]=[N-:17].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[N:15]([CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH3:9])=[N+:16]=[N-:17] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1C(=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
stripped of solvent by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCN1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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